BLT-4

Lipid Metabolism Cholesterol Efflux SR-BI/ABCA1 Crosstalk

BLT-4 is the only commercially available BLT compound that reversibly inhibits both SR-BI (IC50 3.9 μM) and ABCA1 (IC50 ≈55–60 μM) with comparable micromolar potency. Unlike BLT-1, its urea-based scaffold avoids irreversible cysteine modification and copper-chelating off-target effects, enabling washout recovery experiments and cleaner phenotypic readouts in primary cells. Choose BLT-4 for unified probing of cholesterol influx/efflux interplay in foam cell formation.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 251917-79-0
Cat. No. B1212980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLT-4
CAS251917-79-0
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H16N2O2/c1-22-17-9-5-4-8-16(17)20-18(21)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H2,19,20,21)
InChIKeyISADADAHPHHLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BLT-4 (CAS 251917-79-0): SR-BI/ABCA1 Dual Modulator for Cholesterol Transport Research


BLT-4 [1-(2-methoxyphenyl)-3-naphthalen-2-yl-urea] is a synthetic small-molecule inhibitor belonging to the blockers of lipid transport (BLT) series . It acts as a specific, reversible inhibitor of scavenger receptor class B type I (SR-BI)-mediated lipid transfer between high-density lipoproteins (HDL) and cells . Critically, BLT-4 exhibits cross-inhibition of ABCA1-mediated cholesterol efflux to lipid-poor apolipoprotein A-I (apoA-I) at a comparable potency [1]. This dual activity distinguishes it from other BLT compounds that primarily target SR-BI, making BLT-4 a unique probe for dissecting the interplay between SR-BI and ABCA1 pathways in cholesterol homeostasis [1].

Why BLT-4 Cannot Be Substituted with Other SR-BI Inhibitors: Key Differentiators


Generic substitution of BLT-4 with other SR-BI inhibitors is not scientifically valid due to three critical compound-specific characteristics: First, BLT-4's unique cross-inhibition of ABCA1 (IC50 ≈ 55–60 μM) is not observed with the highly potent but SR-BI-specific inhibitor BLT-1 [1]. Second, unlike the irreversible cysteine-targeting mechanism of BLT-1, BLT-4 is a reversible inhibitor, offering distinct kinetic advantages for washout experiments [2]. Third, compared to clinical-stage compounds like ITX-5061, which elevates HDL cholesterol in vivo, BLT-4 remains a research-grade tool compound with well-defined in vitro potency and dual-target activity [3]. These differences in target profile, mechanism, and intended application make each inhibitor suitable for distinct experimental questions; substitution without validation would confound interpretation of lipid transport and cholesterol efflux assays.

BLT-4 (CAS 251917-79-0): Quantitative Differentiation Evidence Against Key Comparators


Dual Inhibition of SR-BI and ABCA1: A Unique Profile Among BLT Compounds

BLT-4 is the only compound in the BLT series that demonstrates equipotent inhibition of both SR-BI-mediated selective lipid uptake and ABCA1-mediated cholesterol efflux. In head-to-head studies, BLT-4 blocked ABCA1-mediated cholesterol efflux to lipid-poor apoA-I with an IC50 of approximately 55–60 μM, a potency essentially identical to its inhibition of SR-BI [1]. In contrast, BLT-1, the most potent SR-BI inhibitor in the series (IC50 = 57 nM in cells, 98 nM in liposomes), shows no reported inhibition of ABCA1 [2]. This dual activity makes BLT-4 uniquely suited for studying the mechanistic intersection of SR-BI and ABCA1 pathways.

Lipid Metabolism Cholesterol Efflux SR-BI/ABCA1 Crosstalk

Reversible vs. Irreversible Inhibition: Mechanistic Distinction from BLT-1

BLT-4 is a reversible inhibitor of SR-BI, whereas BLT-1 is an irreversible inhibitor that covalently modifies the exoplasmic cysteine Cys384 of SR-BI [1]. This fundamental mechanistic difference has profound implications for experimental design. The irreversible nature of BLT-1 was demonstrated by mass spectrometry and site-directed mutagenesis, showing that a C384S substitution in SR-BI completely abolishes BLT-1 sensitivity [1]. In contrast, BLT-4's reversible binding allows for washout experiments to assess the recovery of lipid transport activity, a capability not feasible with BLT-1.

SR-BI Inhibition Reversible Inhibitor Washout Assays

Potency Spectrum: BLT-4 Occupies a Distinct Intermediate Position Among BLT Compounds

Within the BLT compound series, BLT-4 exhibits a well-defined intermediate potency that is neither as high as BLT-1 nor as low as BLT-5. In a standardized assay measuring SR-BI-mediated selective uptake of [3H]cholesteryl ester ([3H]CE) from HDL, BLT-4 demonstrated IC50 values of 3.9 ± 0.8 μM in cells and 4.7 ± 3.3 μM in liposomes [1]. This positions BLT-4 as approximately 68-fold less potent than BLT-1 (IC50 = 57 nM in cells) but approximately 3.5-fold more potent than BLT-5 (IC50 = 13.8 μM in cells). No statistically significant difference was found between BLT-4's IC50 values in cellular versus liposomal systems (P = 0.5681), indicating consistent membrane-permeant activity [1].

SR-BI Inhibitor Potency Structure-Activity Relationship Tool Compound Selection

Lack of Endocytosis Interference: Preserves HDL Trafficking Integrity

Both BLT-4 and BLT-1 selectively inhibit SR-BI-mediated selective lipid uptake without affecting HDL holoparticle endocytosis. In cells incubated with 125I-labeled HDL, treatment with 10 μM BLT-4 or 1 μM BLT-1 abolished selective [3H]CE uptake but did not reduce 125I-HDL cell association or degradation [1]. This property is shared among BLT compounds and contrasts with inhibitors that globally disrupt endocytic trafficking. However, BLT-4's dual ABCA1 inhibition provides additional functional breadth not observed with BLT-1.

HDL Endocytosis Lipid Uptake Mechanism Selective vs. Holoparticle Uptake

Off-Target Profile: Copper-Chelating Activity Unique to BLT-1

BLT-1 contains a thiosemicarbazone moiety that confers potent copper-chelating activity, which induces a copper-dependent developmental phenotype in zebrafish embryos (twisted notochord, brain ventricle enlargement, absence of melanization) that phenocopies copper deficiency mutants [1]. This off-target effect complicates interpretation of in vivo experiments using BLT-1. In contrast, BLT-4 lacks the thiosemicarbazone group (it is a urea derivative) and has no reported copper-chelating activity, making it a cleaner probe for SR-BI function in cellular and potentially in vivo contexts where copper homeostasis is relevant.

Off-Target Effects Copper Chelation Zebrafish Toxicology

Clinical Translation Status: Research Tool vs. Clinical Candidate

BLT-4 is strictly a research-grade tool compound with no reported advancement into preclinical or clinical development for therapeutic applications. In contrast, ITX-5061, a structurally distinct SR-BI inhibitor, has been evaluated in human clinical trials and demonstrated a 20–50% increase in HDL cholesterol levels in both mice and human subjects with hypertriglyceridemia and low HDL [1]. ITX-5061 also progressed to Phase 2 clinical trials as an HCV entry inhibitor [2]. This distinction is critical for procurement decisions: BLT-4 is optimized for mechanistic in vitro studies, whereas ITX-5061 is suitable for in vivo HDL modulation studies and translational research.

Drug Development Stage In Vivo HDL Modulation Tool Compound

Optimal Use Cases for BLT-4 (CAS 251917-79-0) in Lipid Metabolism Research


Dissecting the Crosstalk Between SR-BI and ABCA1 in Macrophage Cholesterol Homeostasis

BLT-4 is the only commercially available BLT compound that inhibits both SR-BI-mediated selective lipid uptake and ABCA1-mediated cholesterol efflux with comparable micromolar potency (IC50 ≈ 55–60 μM for ABCA1; 3.9 μM for SR-BI in cells) [1]. This dual activity enables researchers to simultaneously probe the functional interplay between cholesterol influx and efflux pathways in macrophage foam cell formation, a critical process in atherosclerosis. Unlike BLT-1, which potently inhibits SR-BI but spares ABCA1, BLT-4 provides a unified chemical tool to assess the net effect of blocking both pathways on cellular cholesterol mass [2].

Mechanistic Studies Requiring Reversible SR-BI Inhibition with Washout Capability

For experiments requiring temporal control of SR-BI activity—such as pulse-chase lipid uptake assays or recovery-of-function studies following inhibitor removal—BLT-4's reversible inhibition mechanism is essential. The irreversible covalent modification of SR-BI Cys384 by BLT-1 precludes washout recovery [1]. BLT-4's urea-based structure allows for reversible binding, enabling researchers to assess the kinetics of lipid transport recovery and the reversibility of downstream signaling events triggered by SR-BI blockade.

In Vitro HDL Metabolism Studies Where Copper-Chelating Off-Targets Must Be Avoided

BLT-1's thiosemicarbazone moiety confers potent copper-chelating activity that induces developmental defects in zebrafish embryos independent of SR-BI inhibition [1]. In cellular systems where copper-dependent enzymes (e.g., SOD1, LOX, cytochrome c oxidase) may influence experimental outcomes, BLT-4's urea scaffold provides a cleaner chemical probe devoid of this off-target liability. This makes BLT-4 preferable for studies in primary hepatocytes, macrophages, or other cell types where metal homeostasis pathways are active.

Comparative SAR Studies Across the BLT Compound Series

BLT-4 occupies a distinct intermediate position in the potency spectrum of BLT compounds (BLT-1: 57 nM; BLT-3: 2.3 μM; BLT-4: 3.9 μM; BLT-5: 13.8 μM in cellular assays) [1]. Its well-characterized IC50 values in both cellular and liposomal systems, coupled with its unique dual SR-BI/ABCA1 inhibition profile, make it an essential reference compound for structure-activity relationship (SAR) studies aimed at developing next-generation SR-BI modulators. The absence of statistical difference between its cellular and liposomal IC50 values (P=0.5681) confirms consistent membrane-permeant activity [1].

Technical Documentation Hub

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